Quinoline-2-carboxylic acid (3-nitro-benzylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-2-carboxylic acid (3-nitro-benzylidene)-hydrazide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, a carboxylic acid group, and a hydrazide moiety linked to a 3-nitro-benzylidene group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline-2-carboxylic acid (3-nitro-benzylidene)-hydrazide typically involves the following steps:
Formation of Quinoline-2-carboxylic acid: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.
Preparation of Hydrazide: Quinoline-2-carboxylic acid is then converted to its hydrazide derivative by reacting with hydrazine hydrate under reflux conditions.
Condensation Reaction: The hydrazide is then condensed with 3-nitro-benzaldehyde in the presence of an acid catalyst to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Quinoline-2-carboxylic acid (3-nitro-benzylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives with different oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-carboxylic acid (3-amino-benzylidene)-hydrazide.
Substitution: Various N-substituted hydrazide derivatives.
Scientific Research Applications
Quinoline-2-carboxylic acid (3-nitro-benzylidene)-hydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Quinoline-2-carboxylic acid (3-nitro-benzylidene)-hydrazide involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Quinoline-2-carboxylic acid hydrazide
- Quinoline-2-carboxylic acid (3-amino-benzylidene)-hydrazide
- Quinoline-2-carboxylic acid (4-nitro-benzylidene)-hydrazide
Uniqueness
Quinoline-2-carboxylic acid (3-nitro-benzylidene)-hydrazide is unique due to the presence of the 3-nitro-benzylidene group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C17H12N4O3 |
---|---|
Molecular Weight |
320.30 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]quinoline-2-carboxamide |
InChI |
InChI=1S/C17H12N4O3/c22-17(16-9-8-13-5-1-2-7-15(13)19-16)20-18-11-12-4-3-6-14(10-12)21(23)24/h1-11H,(H,20,22)/b18-11+ |
InChI Key |
FYEJASDDYHPQOJ-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.